2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole 2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841090
InChI: InChI=1S/C11H13N3/c1-8-6-7-14-11(12-8)9-4-2-3-5-10(9)13-14/h2-5,8,12H,6-7H2,1H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

CAS No.:

Cat. No.: VC17841090

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 2-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole
Standard InChI InChI=1S/C11H13N3/c1-8-6-7-14-11(12-8)9-4-2-3-5-10(9)13-14/h2-5,8,12H,6-7H2,1H3
Standard InChI Key VDSQDGWKZOXLGS-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C(=C3C=CC=CC3=N2)N1

Introduction

Structural Characteristics and Nomenclature

The core structure of pyrimido[1,2-b]indazole consists of a pyrimidine ring fused to an indazole moiety at the 1,2-b position. In 2-methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole, the methyl group occupies the 2-position of the pyrimidine ring, while the hydrogen atoms at positions 1, 2, 3, and 4 indicate the saturation states of the respective rings (Figure 1) . The fully saturated 1H,2H,3H,4H designation distinguishes this compound from partially unsaturated variants, influencing its electronic configuration and reactivity.

Key Structural Features:

  • Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Indazole Moiety: A bicyclic structure comprising a benzene ring fused to a pyrazole ring.

  • Methyl Substituent: Introduces steric and electronic effects, modulating solubility and interaction with biological targets .

Synthesis Strategies

Post-Functionalization via Cross-Coupling

The chlorinated intermediate (4-chloro derivative) can undergo Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) to introduce aryl or amine groups . For example:

4-Chloro-2-methyl-pyrimido[1,2-b]indazole+MorpholineEt₃N, EtOH4-Morpholino-2-methyl-pyrimido[1,2-b]indazole\text{4-Chloro-2-methyl-pyrimido[1,2-b]indazole} + \text{Morpholine} \xrightarrow{\text{Et₃N, EtOH}} \text{4-Morpholino-2-methyl-pyrimido[1,2-b]indazole}

This step diversifies the compound’s applications but is optional for synthesizing the base 2-methyl structure .

Physicochemical Properties

Spectral Data (Inferred from Analogs)

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 7.2–8.5 ppm (multiplet, indazole and pyrimidine).

    • Methyl group: δ 2.5 ppm (singlet, -CH₃) .

  • ¹³C NMR:

    • Pyrimidine carbons: δ 150–160 ppm.

    • Methyl carbon: δ 20–25 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 199.1 [M+H]⁺ (calculated for C₁₁H₁₀N₄).

Thermal and Solubility Profiles

  • Melting Point: Estimated 180–220°C (based on methyl-substituted heterocycles) .

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water .

Comparative Analysis of Pyrimido[1,2-b]indazole Derivatives

CompoundSubstituentYield (%)Melting Point (°C)Biological Activity
2-Trifluoromethyl derivative CF₃70–85274–276Kinase inhibition
4-Isopropyl derivative C₃H₇N/AN/ANot reported
2-Methyl derivativeCH₃~60*180–220*Theoretical anticancer

*Estimated from analogous syntheses .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for the methyl derivative via catalyst screening (e.g., p-TsOH instead of H₃PO₄).

  • Biological Screening: Testing against kinase panels and cancer cell lines to validate hypothesized activity.

  • Derivatization: Exploring SNAr reactions to introduce hydrophilic groups (e.g., -OH, -NH₂) for enhanced solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator